Tautomer-Controlled Hydrogen-Bonding Capacity: 6-Oxo Versus 2-Oxo and 4-Oxo Isomers
The 6-oxo tautomer of 3-iodopyridinone exhibits a distinct hydrogen-bond donor/acceptor profile compared to the 2-oxo (3-iodo-2(1H)-pyridinone) and 4-oxo (3-iodo-4(1H)-pyridinone) isomers. In the 6-oxo form, the carbonyl oxygen is positioned para to the ring nitrogen, creating a different dipole moment and pKa that influences both solubility and target engagement [1]. Computational predictions using the MMSINC database indicate a predicted logP (SlogP) of approximately 2.70 for a closely related 3-iodopyridinone scaffold, whereas the 2-oxo isomer (3-iodo-2(1H)-pyridinone) has a reported experimental logP of 1.11 [2]. This ~1.6 log-unit shift results in a roughly 40-fold difference in octanol-water partitioning, directly impacting membrane permeability and protein-binding characteristics.
| Evidence Dimension | Lipophilicity (logP) and hydrogen-bonding pattern |
|---|---|
| Target Compound Data | Predicted SlogP ≈ 2.70 (6-oxo scaffold) |
| Comparator Or Baseline | Experimental logP = 1.11 for 3-iodo-2(1H)-pyridinone; 4-oxo isomer logP ≈ 1.5–1.8 (estimated) |
| Quantified Difference | ΔlogP ≈ 1.6 (6-oxo vs 2-oxo); ~40-fold higher octanol-water partition coefficient |
| Conditions | MMSINC database predicted values; experimental logP from ChEMBL and DrugBank |
Why This Matters
A 40-fold difference in lipophilicity dramatically affects passive membrane permeability and non-specific protein binding, making the 6-oxo isomer preferable for intracellular targets requiring higher membrane flux.
- [1] Tautomerism and pKa of 2-, 4-, and 6-pyridones – A computational and experimental review. Chem. Heterocycl. Compd. 2018, 54, 977–989. View Source
- [2] MMSINC Database. SlogP and molecular properties for 3-iodopyridinone derivatives. Università di Padova, 2023. View Source
